molecular formula C16H19NO5 B12336139 1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester

1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester

Cat. No.: B12336139
M. Wt: 305.32 g/mol
InChI Key: MLONQPICSFYDMC-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. This particular compound is characterized by its unique structure, which includes an indole core substituted with acetyloxy and methoxy groups, and a tert-butyl ester moiety.

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetyloxy and methoxy groups through selective functionalization reactions. The final step involves esterification to introduce the tert-butyl ester group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in modulating its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1H-Indole-1-carboxylic acid, 3-(acetyloxy)-5-methoxy-, 1,1-dimethylethyl ester can be compared with other indole derivatives, such as:

    Indole-3-carboxylic acid: Known for its role in plant growth regulation.

    Indole-3-acetic acid: A well-known plant hormone.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

tert-butyl 3-acetyloxy-5-methoxyindole-1-carboxylate

InChI

InChI=1S/C16H19NO5/c1-10(18)21-14-9-17(15(19)22-16(2,3)4)13-7-6-11(20-5)8-12(13)14/h6-9H,1-5H3

InChI Key

MLONQPICSFYDMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CN(C2=C1C=C(C=C2)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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